3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide
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Description
3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H14ClF4N3O2 and its molecular weight is 475.83. The purity is usually 95%.
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Mechanism of Action
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects
Pharmacokinetics
The presence of multiple halogen atoms (chlorine and fluorine) may enhance its lipophilicity, potentially aiding in absorption and distribution . The compound’s metabolic stability and excretion routes are unknown and would require further investigation.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of information on its specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its activity . Additionally, interactions with other molecules in the environment could either enhance or inhibit its action.
Properties
IUPAC Name |
3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-[5-(trifluoromethyl)pyridin-2-yl]phenyl]-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClF4N3O2/c1-12-19(21(31-33-12)20-16(24)6-3-7-17(20)25)22(32)30-15-5-2-4-13(10-15)18-9-8-14(11-29-18)23(26,27)28/h2-11H,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEIBLMMMZUZRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=CC=CC(=C3)C4=NC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClF4N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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